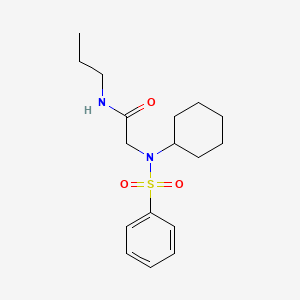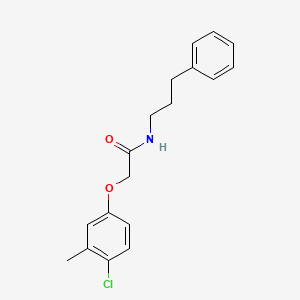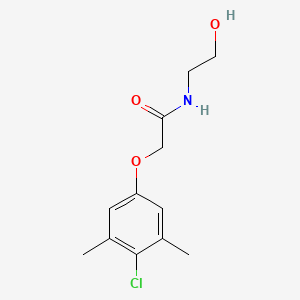
N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide, also known as CPPG, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPG is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and neurotransmission.
Mecanismo De Acción
N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. mGluR5 is a G protein-coupled receptor that is coupled to the Gq protein, which activates the phospholipase C (PLC) pathway and leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), which regulate synaptic plasticity and neurotransmission. By blocking the activation of mGluR5, this compound can inhibit the downstream signaling pathways and modulate the physiological and pathological processes that are regulated by mGluR5.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissues. For example, this compound has been shown to reduce the excitability of hippocampal neurons and inhibit the long-term potentiation (LTP) of synaptic transmission, which is important for learning and memory. This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction and reward processing. Moreover, this compound has been shown to reduce the anxiety-like behavior and depressive-like behavior in animal models, which suggests its potential therapeutic effects in anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide has several advantages and limitations for lab experiments. One advantage is that this compound is a highly selective antagonist of mGluR5, which means that it does not affect other glutamate receptors or neurotransmitter systems. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. Another advantage is that this compound is relatively stable and can be easily synthesized in large quantities. This allows researchers to perform large-scale experiments and screen for potential therapeutic compounds. However, one limitation of this compound is that it has a relatively low potency and affinity for mGluR5, which means that high concentrations are required to achieve a complete blockade of the receptor. This can lead to potential off-target effects and toxicity. Another limitation is that this compound has a relatively short half-life and is rapidly metabolized in vivo, which limits its duration of action and bioavailability.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide and mGluR5 antagonists. One direction is to develop more potent and selective mGluR5 antagonists that have a longer duration of action and better pharmacokinetic properties. This would allow researchers to study the role of mGluR5 in various physiological and pathological processes with higher precision and specificity. Another direction is to investigate the potential therapeutic effects of mGluR5 antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorder. This would require preclinical and clinical trials to evaluate the safety and efficacy of mGluR5 antagonists in humans. Moreover, future research could focus on the development of novel drug delivery systems and formulations that can enhance the bioavailability and efficacy of mGluR5 antagonists.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide has been extensively used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. For example, this compound has been shown to block mGluR5-mediated synaptic plasticity in the hippocampus, which is important for learning and memory. This compound has also been used to investigate the role of mGluR5 in drug addiction, anxiety, and depression. Moreover, this compound has been used in preclinical studies to evaluate the potential therapeutic effects of mGluR5 antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorder.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-13-18-17(20)14-19(15-9-5-3-6-10-15)23(21,22)16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHDOZXLYMRZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4705702.png)
![7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705704.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)

![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4705724.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4705745.png)

![N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![ethyl 4-[({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]benzoate](/img/structure/B4705776.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)